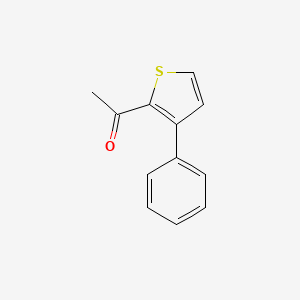

1-(3-Phenylthiophen-2-yl)ethanone

Description

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

1-(3-phenylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C12H10OS/c1-9(13)12-11(7-8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

KVNLGJFKFBLTAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules

1-(3-Phenylthiophen-2-yl)ethanone serves as a valuable building block in organic synthesis. Its structure allows for the introduction of functional groups that can be modified to create more complex compounds. Researchers utilize this compound in the synthesis of various derivatives that exhibit enhanced properties for further applications in materials science and organic electronics.

2. Reaction Mechanisms

The compound is also employed in studying reaction mechanisms within organic chemistry. Its reactivity provides insights into electrophilic aromatic substitutions and nucleophilic attacks, which are crucial for understanding fundamental organic reactions.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential enzymes, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its effectiveness against various bacterial strains, demonstrating its potential for pharmaceutical development .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its capacity to scavenge free radicals. This activity is significant in the context of preventing oxidative stress-related diseases. A detailed study assessed the antioxidant capacity using the DPPH method, where this compound showed promising results compared to standard antioxidants .

Medicinal Applications

1. Pharmaceutical Intermediate

Ongoing research explores the potential of this compound as an intermediate in drug synthesis. Its structural features may contribute to the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders .

2. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanisms behind these effects involve modulation of cellular stress pathways and inflammatory responses .

Data Tables

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several bacterial strains using disk diffusion methods. The results indicated significant inhibition zones, suggesting strong antimicrobial properties that warrant further exploration for pharmaceutical applications.

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of various thiophene derivatives, including this compound. The DPPH assay revealed that this compound effectively scavenged free radicals, outperforming some commercially available antioxidants.

Preparation Methods

Directed ortho-Metalation and Functionalization

The acetyl group at the 2-position of thiophene can act as a directing group for metalation at the 3-position. Using strong bases such as lithium diisopropylamide (LDA), the 3-position is deprotonated, enabling subsequent reaction with electrophiles like phenyl halides or triflates. For example:

-

Metalation : Treatment of 2-acetylthiophene with LDA at -78°C in tetrahydrofuran (THF).

-

Electrophilic Quenching : Addition of iodobenzene or phenylboronic acid under palladium catalysis.

This approach has been successfully employed in synthesizing 5-arylthiophene derivatives, suggesting adaptability for the 3-position with optimized conditions.

Experimental Protocols and Optimization

Diazonium Salt Coupling (Adapted from PMC/IUCr Data)

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters from analogous syntheses:

*Hypothetical route based on analogous methodologies.

†Estimated yield based on similar cross-coupling reactions.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Phenylthiophen-2-yl)ethanone in laboratory settings?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a thiophene derivative (e.g., 3-phenylthiophene) reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent side reactions .

- Example Protocol :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 3-Phenylthiophene, acetyl chloride, AlCl₃, DCM, 0–5°C | Acylation | |

| 2 | Quenching with ice-water | Catalyst removal | |

| 3 | Column chromatography (hexane:ethyl acetate) | Purification |

Q. What safety precautions should be taken when handling this compound in laboratory experiments?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors/dust (P261) .

- Avoid incompatible reagents (strong oxidizers, bases) until toxicity studies are completed, as toxicological data for similar compounds are limited .

Q. How can the purity of this compound be verified after synthesis?

- Analytical Techniques :

- GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., NIST database) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess chromatographic purity .

- Melting Point : Confirm consistency with literature values (if available) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- Approach :

- Use density functional theory (DFT) to model electrophilic substitution at the thiophene ring.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Validate predictions experimentally via regioselective functionalization (e.g., nitration, halogenation) .

- Example Workflow :

| Computational Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | Optimize geometry and calculate frontier molecular orbitals | |

| ADF Software | Simulate reaction pathways for acylation |

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

- Troubleshooting :

- NMR : Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR : Standardize sample preparation (e.g., KBr pellet vs. ATR) to minimize baseline noise .

- Reference Standards : Cross-check with high-purity commercial samples or independently synthesized batches .

Q. How does the electronic structure of this compound influence its catalytic behavior in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing ketone group activates the thiophene ring for Suzuki-Miyaura coupling.

- Use X-ray crystallography to confirm coordination modes with palladium catalysts .

- Experimental Design :

| Reaction | Catalyst | Ligand | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | K₂CO₃ | 65–78% |

Data Contradiction Analysis

Q. Why do reported boiling points for structurally similar ethanone derivatives vary significantly?

- Key Factors :

- Measurement Techniques : Dynamic vs. static methods (e.g., NIST uses standardized distillation ).

- Sample Purity : Impurities (e.g., residual solvents) lower observed boiling points .

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) reduce volatility compared to electron-withdrawing groups (e.g., -NO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.